molecular formula C21H27NO5S B169914 (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate CAS No. 141403-49-8

(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate

Cat. No.: B169914
CAS No.: 141403-49-8
M. Wt: 405.5 g/mol
InChI Key: RQWPOWPOCHOWOX-SFHVURJKSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The compound also contains a phenyl group and a 4-methylbenzenesulfonate group .


Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amine group with a Boc group, followed by the introduction of the phenyl and 4-methylbenzenesulfonate groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bulky Boc group, the aromatic phenyl and 4-methylbenzenesulfonate groups, and the chiral center at the 2-position of the propyl chain .


Chemical Reactions Analysis

The Boc group in this compound can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could be a useful reaction if the compound is being used in further synthetic steps.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the Boc group could increase the compound’s overall bulkiness and hydrophobicity. The phenyl and 4-methylbenzenesulfonate groups are aromatic and may participate in pi-pi stacking interactions .

Properties

IUPAC Name

[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-16-10-12-19(13-11-16)28(24,25)26-15-18(14-17-8-6-5-7-9-17)22-20(23)27-21(2,3)4/h5-13,18H,14-15H2,1-4H3,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWPOWPOCHOWOX-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454087
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141403-49-8
Record name (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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